

Preparation of Avotaciclib Stock Solution: An Application Note and Protocol

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Compound of Interest

Compound Name: Avotaciclib

Cat. No.: B3324850

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Abstract

This document provides a comprehensive guide for the preparation of **avotaciclib** stock solutions for in vitro and in vivo research applications. **Avotaciclib** is a potent and orally bioavailable inhibitor of cyclin-dependent kinase 1 (CDK1), a key regulator of the cell cycle, and is under investigation for its therapeutic potential in various cancers.^{[1][2][3][4][5]} Accurate and consistent preparation of **avotaciclib** stock solutions is critical for obtaining reliable and reproducible experimental results. This protocol outlines the necessary materials, step-by-step procedures for dissolution, and recommendations for storage to ensure the stability and integrity of the compound.

Introduction to Avotaciclib

Avotaciclib, also known as BEY1107, is a small molecule inhibitor that targets CDK1.^{[1][3]} By inhibiting CDK1, **avotaciclib** can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.^{[1][2]} It is currently being investigated in clinical trials for indications such as pancreatic cancer.^[1] Given its mechanism of action, **avotaciclib** is a valuable tool for cancer research, cell biology studies, and drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **avotaciclib** is essential for its proper handling and preparation.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₁ N ₇ O	[1][3]
Molecular Weight	281.27 g/mol (free base)	[1]
Appearance	Light yellow to yellow solid	[6]
Solubility	DMSO: 100 mg/mL (with sonication)	[7]
DMSO: 4 mg/mL	[8]	
Sparingly soluble in aqueous buffers	[9]	
Storage (Solid)	-20°C for long-term (months to years)	[3][6]
0-4°C for short-term (days to weeks)	[3]	
Storage (Stock Solution in DMSO)	-80°C for up to 1 year	[8]
-20°C for up to 1 month	[4][8]	

Note: **Avotaciclib** is also available as hydrochloride and trihydrochloride salts, which will have different molecular weights.[2][10] Always refer to the batch-specific information provided by the supplier for the exact molecular weight.

Experimental Protocol: Preparation of a 10 mM Avotaciclib Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **avotaciclib** in dimethyl sulfoxide (DMSO).

Materials

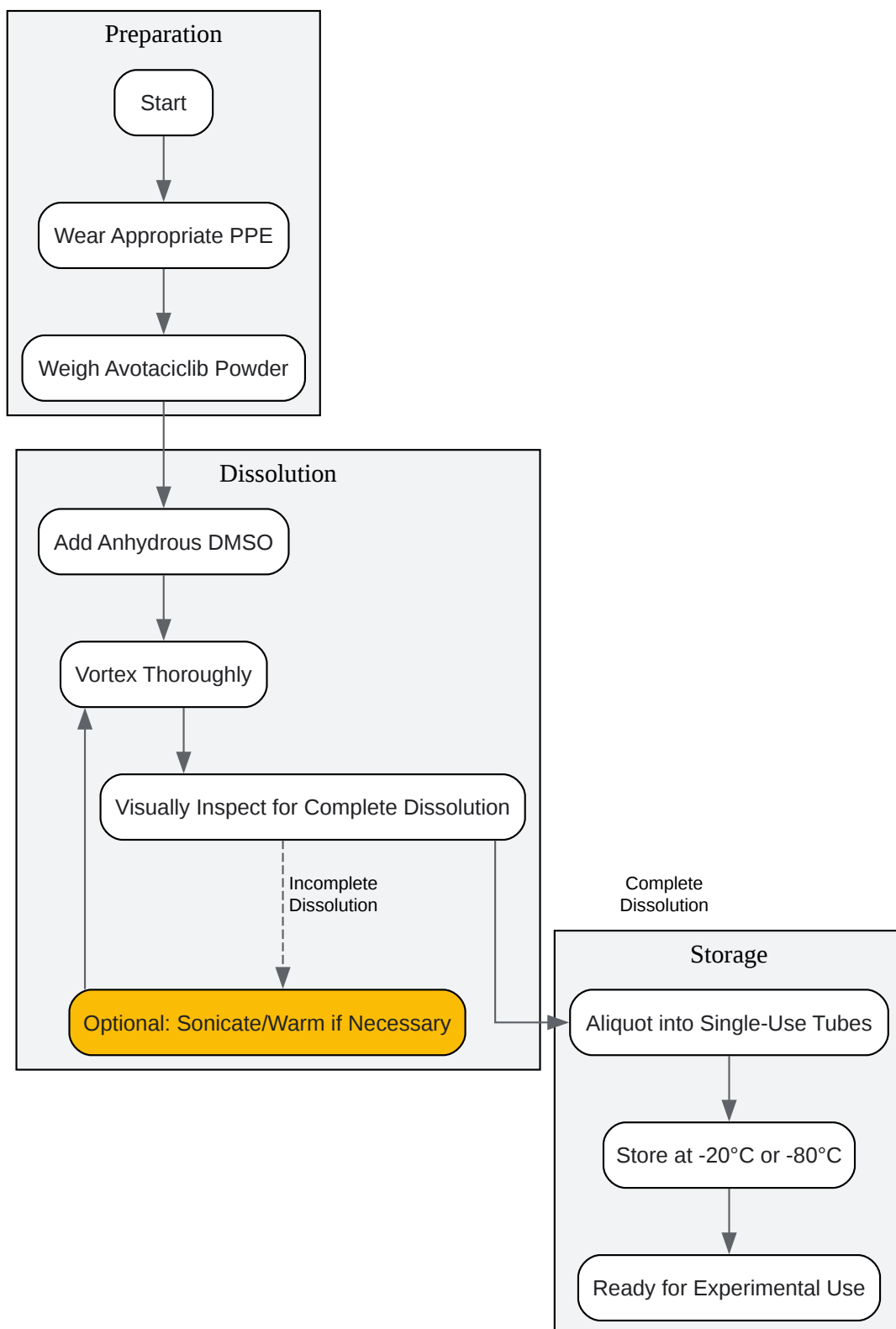
- **Avotaciclib** powder (free base, MW: 281.27 g/mol)
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Sterile, DNase/RNase-free microcentrifuge tubes or vials
- Calibrated analytical balance
- Pipettes and sterile, filtered pipette tips
- Vortex mixer
- (Optional) Sonicator water bath

Procedure

- **Pre-weighing Preparations:** Before handling the compound, ensure you are wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a chemical fume hood to minimize inhalation exposure.
- **Weighing **Avotaciclib**:** Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out the desired amount of **avotaciclib** powder. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 2.81 mg of **avotaciclib** (see calculation below).
- **Calculation:**
 - $\text{Mass (g)} = \text{Concentration (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 281.27 \text{ g/mol} = 0.0028127 \text{ g} = 2.81 \text{ mg}$
- **Dissolution:** Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed **avotaciclib**. For a 10 mM stock solution, if you weighed 2.81 mg, you would add 1 mL of DMSO.
- **Mixing:** Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, light-yellow solution should be formed.

- **Enhancing Solubility (Optional):** If the compound does not readily dissolve, brief sonication in a water bath (5-10 minutes) can be used to facilitate dissolution.^[7] Gentle warming to 37°C may also aid in solubilization.^[4]
- **Aliquoting and Storage:** To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).^[4]^[8]

Workflow Diagram



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Caption: Workflow for preparing **avotaciclib** stock solution.

Application in Cell Culture Experiments

When using the **avotaciclib** stock solution for cell culture experiments, it is crucial to minimize the final concentration of DMSO, as it can be toxic to cells at higher concentrations (generally >0.5%).^[11]

Protocol for Dilution in Cell Culture Media

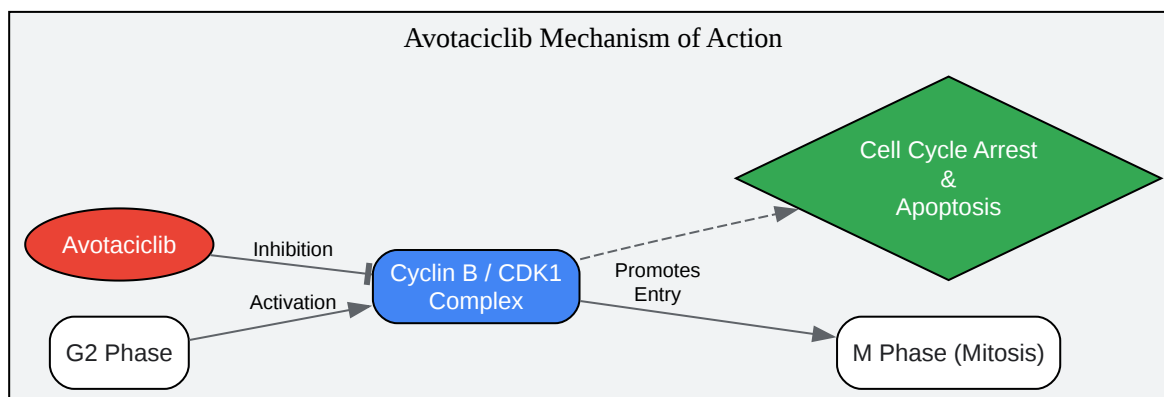
- Thaw a single aliquot of the 10 mM **avotaciclib** stock solution at room temperature.
- Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final working concentration.
- Example: To prepare a final concentration of 10 μ M in 1 mL of cell culture medium, you would add 1 μ L of the 10 mM stock solution to 999 μ L of medium (a 1:1000 dilution).
- Gently mix the final solution before adding it to your cells.
- Always include a vehicle control (medium with the same final concentration of DMSO without the drug) in your experiments to account for any effects of the solvent.

Safety Precautions

- **Avotaciclib** is a potent bioactive compound. Handle with care and avoid direct contact with skin and eyes.
- Consult the Safety Data Sheet (SDS) provided by the manufacturer for detailed safety information.
- Dispose of waste according to institutional and local regulations.

Signaling Pathway of Avotaciclib

Avotaciclib's primary mechanism of action is the inhibition of CDK1, a critical kinase that, in complex with Cyclin B, drives the G2/M transition of the cell cycle. By inhibiting CDK1, **avotaciclib** prevents cells from entering mitosis, leading to cell cycle arrest and subsequent apoptosis.



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Caption: **Avotaciclib** inhibits the Cyclin B/CDK1 complex.

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